N6-(2-氨基乙基)-3-硝基-2,6-吡啶二胺

概述

描述

“N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine” is a derivative of the signaling molecule and enzyme cofactor NAD+ . It has been conjugated to various matrices, including sepharose and dextran, for affinity chromatography of NAD±dependent enzymes .

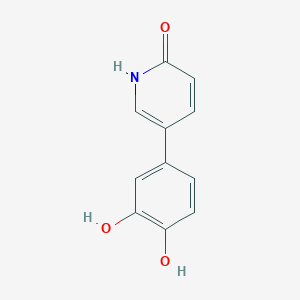

Molecular Structure Analysis

“N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine” has a complex molecular structure. It is known to form hydrogen bonds with thymine, similar to adenine . This property is crucial for its role in DNA and RNA methylation.Chemical Reactions Analysis

“N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine” is involved in various chemical reactions. For instance, it plays a role in the deamination of adenines, resulting in the formation of hypoxanthine bases .科学研究应用

Synthesis of Amine-Modified Spherical Nanocellulose Aerogels

The compound N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS), which is structurally similar to “N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine”, has been used in the synthesis of amine-modified spherical nanocellulose aerogels . The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS . These aerogels could potentially be applied to capture CO2 via covalent bonding .

Synthetic Life with Alternative Nucleic Acids as Genetic Materials

The compound has potential applications in the field of synthetic biology. A series of xenobiotic-nucleic acids (XNAs) are synthesized by replacing natural bases, sugars, and phosphate linkages with their unnatural counterparts . This could potentially lead to the storage and propagation of genetic information being achieved in vivo by expanding genetic systems with XNAs .

N-(2-Aminoethyl) Acetamide Additive Enables Phase Transition

The formation of a chemical bond and hydrogen bond between N-(2-aminoethyl) acetamide and perovskite reduces the potential barrier in the phase-transition process from an intermediate yellow phase to a final black phase . This leads to a high-quality and phase-pure α-FAPbI3 perovskite .

安全和危害

未来方向

作用机制

Target of Action

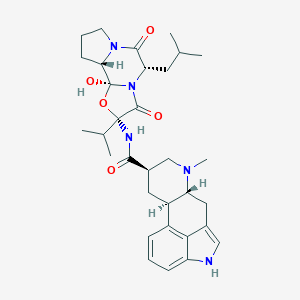

It is suggested that the compound may interact with enzymes such ascytokinin oxidase/dehydrogenase (CKO/CKX) . CKO/CKX plays a crucial role in maintaining a balanced level of cytokinins in plants .

Mode of Action

It is known that ckx cleaves cytokinins by cleaving its n6-substituted side chain, which, in turn, produces the unsaturated aldehyde 3-methyl-2-butenal and adenine . Inhibition of CKX by various chemical and molecular approaches induces cytokinin aggregation in various tissues .

Biochemical Pathways

It is suggested that the compound may influence the cytokinin biosynthesis and metabolism pathways .

Result of Action

It is suggested that the compound may increase grain yield and resistance to abiotic stresses .

属性

IUPAC Name |

6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXKEBLSRILDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622857 | |

| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine | |

CAS RN |

252944-01-7 | |

| Record name | N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。